(R)-Zopiclone
(R)-Zopiclone
(5R)-zopiclone is the (5R)-enantiomer of zopiclone. It is an enantiomer of an eszopiclone.
Brand Name:
Vulcanchem
CAS No.:
138680-08-7
VCID:
VC0114068
InChI:
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1
SMILES:
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl
Molecular Formula:
C17H17ClN6O3
Molecular Weight:
388.8 g/mol
(R)-Zopiclone
CAS No.: 138680-08-7
Reference Standards
VCID: VC0114068
Molecular Formula: C17H17ClN6O3
Molecular Weight: 388.8 g/mol
CAS No. | 138680-08-7 |
---|---|
Product Name | (R)-Zopiclone |
Molecular Formula | C17H17ClN6O3 |
Molecular Weight | 388.8 g/mol |
IUPAC Name | [(7R)-6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate |
Standard InChI | InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/t16-/m1/s1 |
Standard InChIKey | GBBSUAFBMRNDJC-MRXNPFEDSA-N |
Isomeric SMILES | CN1CCN(CC1)C(=O)O[C@@H]2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
SMILES | CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Canonical SMILES | CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Description | (5R)-zopiclone is the (5R)-enantiomer of zopiclone. It is an enantiomer of an eszopiclone. |
Synonyms | (R)-4-Methyl-6-(5-chloro-2-pyridinyl)-6,7-dihydro-7-oxo-5H-pyrrolo[3,4-b]pyrazin-5-yl-1-piperazinecarboxylic Acid; (-)-Zopiclone; ((-)-(5R)-6-(5-_x000B_Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl 4-methylpiperazine-1-carboxylate); |
PubChem Compound | 941731 |
Last Modified | Nov 11 2021 |
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